N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11-13(5-4-6-14(11)18(20)21)15(19)17-9-12-10-22-16(23-12)7-2-3-8-16/h4-6,12H,2-3,7-10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSCPZRFWOAFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2COC3(O2)CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate benzamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitrobenzamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Lacks the spirocyclic system but retains a benzamide core with a hydroxyl-containing side chain.
- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the spirocycle-forming methods required for the target compound.
1,4-Dioxaspiro[4.4]nonane Derivatives from Oleic Acid
- Structural Similarities: Share the 1,4-dioxaspiro[4.4]nonane core but are esterified with fatty acids (e.g., linoleic acid) for biolubricant applications .
- Functional Contrast : These derivatives prioritize low-temperature fluidity and tribological properties, whereas the target compound’s nitro and methyl groups suggest pharmaceutical or catalytic utility.
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid
- Substituent Variation : Features an ethyl group and carboxylic acid at the 7-position of the spirocycle, compared to the benzamide-linked side chain in the target compound.
N-[(2S)-1,4-Dioxaspiro[4.4]nonan-2-ylmethyl]-N'-(3-nitrophenyl)ethanediamide
- Structural Closest Analog : Contains the same spirocyclic system and a nitro group but differs in the amide linkage (ethanediamide vs. benzamide) and nitro positioning (3-nitro vs. 2-methyl-3-nitro).
Comparative Data Table
Research Implications and Gaps
- Catalytic Potential: The target compound’s benzamide and nitro groups may synergize with the spirocycle’s rigidity to enable novel C–H functionalization pathways, building on ’s findings .
- Stereochemical Exploration : ’s emphasis on stereochemistry suggests unresolved questions about the target compound’s enantiomeric effects .
- Biolubricant Cross-Application : While focuses on biolubricants, the target’s nitro group limits direct relevance but opens avenues for nitro-functionalized spirocycles in materials science .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 899962-91-5 |
| Molecular Formula | C₁₈H₁₉N₂O₅ |
| Molecular Weight | 344.4 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to the presence of the nitro group, which plays a crucial role in its pharmacological effects. The nitro group can undergo reduction to form reactive intermediates that interact with various biological macromolecules, including proteins and nucleic acids, leading to inhibition or modulation of their functions .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through formation of covalent bonds with active sites, altering their activity.
- Receptor Interaction : It can bind to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that nitro compounds often exhibit antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the nitro group is essential for this activity, as it enhances the compound's interaction with cellular targets involved in cancer cell survival .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating inflammatory diseases and conditions.
Case Studies and Research Findings
-
Antibacterial Study :
- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Findings : The compound exhibited an MIC of 20 μM, indicating potent antibacterial activity.
-
Anticancer Research :
- Objective : To assess cytotoxic effects on HeLa cells.
- Results : Induced a 50% reduction in cell viability at a concentration of 15 μM after 48 hours.
-
Inflammation Model :
- Objective : To analyze anti-inflammatory effects in LPS-stimulated macrophages.
- Outcome : Reduced levels of IL-6 and TNF-alpha by approximately 40% at a concentration of 10 μM.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-methyl-3-nitrobenzamide, and how can purity be optimized?
- Methodology : Synthesis typically involves two stages: (1) formation of the 1,4-dioxaspiro[4.4]nonane core via acid-catalyzed cyclization of a diol and ketone, and (2) coupling with 2-methyl-3-nitrobenzoyl chloride under basic conditions (e.g., triethylamine).
- Optimization : Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C during coupling) to minimize hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95%) .
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- NMR : H and C NMR to verify spirocyclic protons (δ 1.5–2.5 ppm for CH groups) and aromatic signals (δ 7.5–8.5 ppm for nitrobenzamide).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] = 363.15 g/mol).
- X-ray Crystallography : For unambiguous confirmation of the spirocyclic geometry (as demonstrated for related dioxaspiro compounds) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Approach :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HCT-116, MCF-7) with IC determination (e.g., related compounds show IC values of 6–10 µM) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. The nitro group may enhance electron-deficient interactions with active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and regioselectivity during spiroketal formation?
- Strategies :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., BF·OEt) for cyclization efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, reducing byproducts.
- Kinetic Monitoring : Use in situ IR or HPLC to track intermediate formation and adjust reaction times .
Q. What structural modifications to the nitrobenzamide moiety could improve bioactivity?
- SAR Insights :
- Replace the nitro group with cyano or sulfonamide to modulate electron-withdrawing effects.
- Introduce methyl or methoxy substituents at alternative positions on the benzamide ring to enhance hydrophobic interactions (see analogs in ).
Q. How can computational methods aid in predicting binding modes with biological targets?
- Protocol :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The spirocyclic core may occupy hydrophobic pockets, while the nitro group hydrogen-bonds with catalytic residues .
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., using GROMACS) .
Q. How should contradictory data in biological activity studies be resolved?
- Case Example : If IC values vary across labs, validate assay conditions (e.g., cell passage number, serum concentration). Cross-test with a positive control (e.g., doxorubicin) and ensure compound stability in DMSO/PBS .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Critical Factors :
- Continuous Flow Reactors : Improve spiroketal cyclization yield (>80%) compared to batch methods .
- Purification : Switch from column chromatography to fractional crystallization for cost-effective scale-up .
Key Recommendations for Researchers
- Synthesis : Prioritize regioselective spiroketal formation using Lewis acids and low-temperature coupling.
- Characterization : Combine NMR with X-ray crystallography to resolve stereochemical ambiguities.
- Biological Testing : Include orthogonal assays (e.g., enzymatic + cellular) to validate mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
